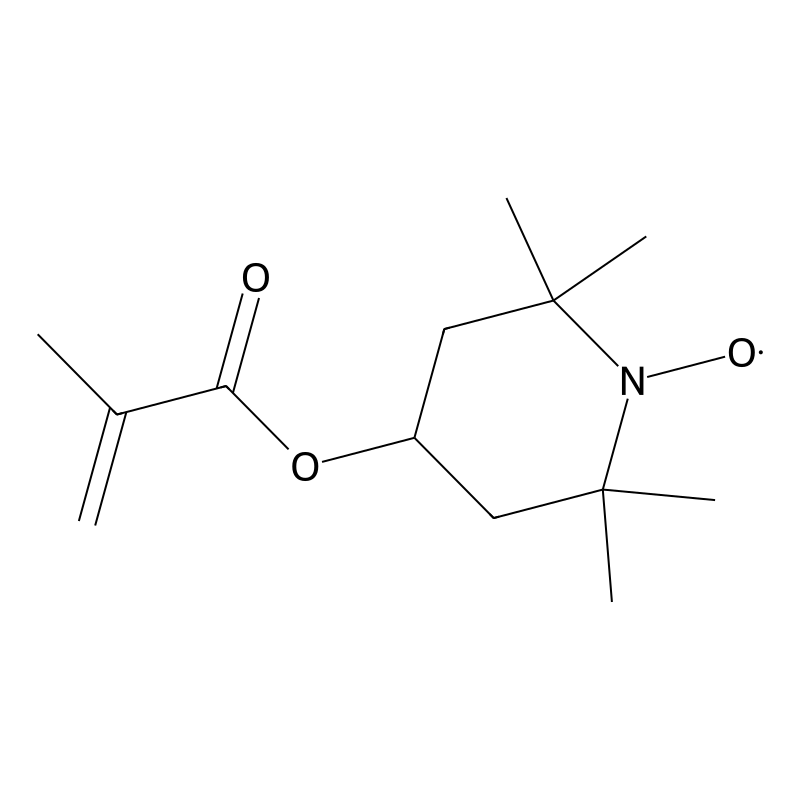

TEMPO methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Synthesis and Modification

- Free Radical Polymerization: TEMPO methacrylate readily undergoes free radical polymerization, allowing researchers to synthesize well-defined polymers with TEMPO groups incorporated into the backbone. These polymers possess unique properties like controlled radical character and redox-responsive behavior [1].

- Surface Modification: TEMPO methacrylate can be grafted onto existing polymer surfaces through surface-initiated polymerization techniques. This strategy introduces TEMPO functionalities onto surfaces, enabling the creation of responsive materials for various applications [2].

[1] The impact of the molecular weight on the electrochemical properties of poly(TEMPO methacrylate): [2] Surface modification using ATRP for grafting of stimuli-responsive polymer brushes:

Biomedical Applications

- Biocompatible Materials: The biocompatible nature of TEMPO makes it suitable for developing biomaterials for various applications. TEMPO methacrylate can be incorporated into hydrogels, scaffolds, and other biomaterials to introduce functionalities like controlled drug release or cell adhesion [3].

- Antioxidant Properties: The stable free radical group in TEMPO methacrylate exhibits antioxidant properties. Researchers are exploring its potential in developing materials for wound healing or mitigating oxidative stress-related diseases [4].

[3] Biocompatible and redox-responsive poly(TEMPO methacrylate) hydrogels for controlled drug release: [4] Injectable hydrogels incorporating TEMPO for enhanced wound healing:

Catalysis and Sensing

- Controlled Radical Polymerization: TEMPO methacrylate plays a crucial role in mediating controlled radical polymerization (CRP) techniques. The nitroxide group in TEMPO acts as a reversible terminator, enabling precise control over polymer architecture and molecular weight [5].

- Redox-Responsive Systems: The redox-active nature of TEMPO allows for the design of responsive materials for sensing applications. TEMPO-based systems can be used to detect various analytes like reactive oxygen species or specific biomolecules [6].

[5] Fundamentals of Controlled/Living Radical Polymerization (CLRP): DOI: 10.1002/anie.200803025: [6] Stimuli-responsive polymers for chemical sensing:

TEMPO methacrylate, chemically known as 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a stable nitroxide radical that plays a significant role in controlled living radical polymerizations. This compound features a molecular formula of C13H22NO3 and a molecular weight of 240.32 g/mol. It is characterized by its ability to act as a radical initiator and stabilizer in polymerization processes, making it valuable in materials science and polymer chemistry .

As mentioned earlier, TEMPO methacrylate functions as a mediator in LRP. It reversibly interacts with propagating radicals in the polymerization process, allowing for controlled chain growth and termination. The nitroxide group of TEMPO acts as a radical trap, capturing the propagating radical and forming a dormant species []. This dormant species can then be reactivated by another propagating radical, leading to chain growth again. This cycle of reversible termination and activation allows for better control over the polymerization process [].

While detailed safety information might not be readily available, some general precautions are advisable when handling TEMPO methacrylate:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Handle the compound in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Store the compound in a cool, dry place away from incompatible chemicals.

TEMPO methacrylate is primarily involved in various polymerization reactions:

- Anionic Dispersion Polymerization: This method allows the formation of nanometer-sized polymer particles that incorporate TEMPO radicals, enhancing the properties of the resulting materials.

- Copolymers: It can be copolymerized with styrene using initiators like 2,2′-azobis(2-methylpropionitrile) at elevated temperatures (125 °C), leading to unique copolymer structures .

- Inhibitory Role: In the homopolymerization of methyl methacrylate and acrylonitrile, TEMPO methacrylate acts as an inhibitor when used with benzoyl peroxide as an initiator, resulting in polymers with low molecular weights and narrow polydispersities .

TEMPO methacrylate can be synthesized through several methods:

- Anionic Polymerization: This involves using specially capped initiators to control the molecular weight and distribution of the resulting polymers.

- Photoinduced Synthesis: Involves irradiating benzoin-containing polymers in the presence of TEMPO to create poly(methyl methacrylate) with side-chain and terminal TEMPO units.

- Thermal Methods: A novel approach includes using a thermally robust methoxyamine-protecting group to synthesize methyl-TEMPO methacrylate, which can then be polymerized into poly(methyl-TEMPO methacrylate) .

TEMPO methacrylate has diverse applications:

- Polymer Chemistry: Used extensively in controlled radical polymerization techniques to produce well-defined polymer architectures.

- Electroactive Polymers: It is integral in synthesizing materials for organic batteries, enhancing electrochemical performance due to its unique redox properties .

- Material Science: The compound is employed in developing advanced materials with specific mechanical and thermal properties due to its ability to modulate polymer characteristics during synthesis .

Research on TEMPO methacrylate has focused on understanding its interactions within polymer matrices and its effects on electrochemical properties. Studies indicate that variations in molecular weight significantly influence the performance characteristics of poly(TEMPO methacrylate) in battery applications, demonstrating a relationship between structural properties and functional performance .

TEMPO methacrylate shares similarities with other nitroxide radicals and methacrylate derivatives. Here’s a comparison highlighting its uniqueness:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine N-oxyl | Stable radical used in various polymerizations | Specifically designed for living radical processes |

| Methyl Methacrylate | Common monomer for polymers | Lacks redox activity; not a radical stabilizer |

| Poly(TEMPO Methacrylate) | Electroactive polymer derived from TEMPO methacrylate | Exhibits enhanced electrochemical stability |

| 4-Hydroxy-TEMPO | Similar redox-active compound | Less effective as a polymerization mediator |

TEMPO methacrylate stands out due to its dual functionality as both a radical stabilizer and an initiator, making it particularly useful in controlled living radical polymerizations while also contributing to electrochemical applications.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant